2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride

説明

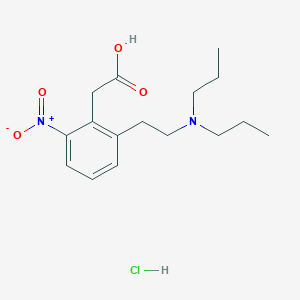

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is an organic compound that features a nitrophenyl group, an acetic acid moiety, and a dipropylaminoethyl chain

準備方法

The synthesis of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the alkylation of the nitrophenyl intermediate with a dipropylaminoethyl group. The final step involves the introduction of the acetic acid moiety, often through a carboxylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

化学反応の分析

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation, a critical reaction for synthesizing pharmaceuticals like Ropinirole hydrochloride. This reduction converts the nitro group to an amine (-NH₂), enabling biological activity modulation.

Reaction Conditions (from patent EP1848691B1 ):

| Parameter | Value |

|---|---|

| Catalyst | 10% Palladium on carbon (Pd/C) |

| Solvent | Methanol |

| Hydrogen Pressure | 3–4 kg/cm² |

| Temperature | 50–60°C |

| Duration | 4–5 hours |

| Product | Ropinirole hydrochloride |

This reaction proceeds quantitatively under optimized conditions, with the nitro group selectively reduced without affecting other functional groups. The resulting amine participates in dopamine receptor interactions, crucial for Parkinson’s disease therapeutics .

Acid-Base Reactivity

The compound’s hydrochloride salt and acetic acid moiety enable pH-dependent behavior:

-

Protonation/Deprotonation :

pH Adjustment in Synthesis (from patent ):

-

Hydrochloric acid (HCl) is used to acidify the reaction mixture (pH 2.5–3.0), precipitating the compound for isolation.

-

Sodium hydroxide (NaOH) facilitates solubility during intermediate purification steps.

Stability Under Oxidative and Reductive Conditions

While direct oxidative pathways are not explicitly documented, the nitro group’s electron-withdrawing nature suggests potential sensitivity to strong oxidizers. Conversely, the patent confirms stability during hydrogenation, indicating selective reactivity at the nitro site .

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor to Ropinirole, with catalytic hydrogenation being the rate-determining step in large-scale production .

-

Structural Influence : The dipropylaminoethyl chain enhances lipophilicity, improving blood-brain barrier penetration in derived pharmaceuticals .

科学的研究の応用

Pharmacological Studies

Ropinirole Impurity Analysis : The compound is primarily recognized as an impurity of Ropinirole, a medication used for treating Parkinson's disease and Restless Legs Syndrome (RLS). Understanding the presence of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify these impurities in drug formulations .

Biochemical Research

Mechanistic Studies : Research has indicated that Nitro Ropinirole may exhibit interactions with dopamine receptors. Investigating these interactions can provide insights into the mechanisms underlying dopaminergic signaling, which is vital for understanding various neurodegenerative disorders .

Toxicological Assessments

Safety Evaluations : As an impurity in therapeutic agents, the toxicological profile of this compound is assessed to determine its safety for human use. Studies typically involve evaluating its effects on cellular models to understand potential cytotoxicity or genotoxicity .

Synthesis of Related Compounds

Synthetic Pathways : The compound serves as a precursor in the synthesis of novel pharmaceuticals. Researchers explore different synthetic routes to modify its structure for developing derivatives with enhanced pharmacological properties .

Case Study 1: Impurity Profiling in Ropinirole Formulations

A study conducted on the impurity profile of Ropinirole highlighted the significance of analyzing compounds like Nitro Ropinirole. Using HPLC, researchers identified and quantified various impurities, ensuring compliance with regulatory standards for pharmaceutical products. The findings emphasized the need for rigorous quality control measures in drug manufacturing processes .

Case Study 2: Dopaminergic Activity Investigation

In another study focused on dopaminergic activity, researchers evaluated the binding affinity of Nitro Ropinirole to dopamine receptors using radiolabeled ligand binding assays. The results indicated that while it does bind to these receptors, its efficacy is significantly lower than that of Ropinirole itself. This study contributes to understanding how impurities can influence the pharmacodynamics of therapeutic agents .

作用機序

The mechanism of action of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dipropylaminoethyl chain can interact with biological membranes, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar compounds to 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride include other nitrophenyl derivatives and acetic acid analogs. What sets this compound apart is the presence of the dipropylaminoethyl chain, which can enhance its lipophilicity and membrane permeability. This unique feature can make it more effective in certain applications compared to its analogs.

生物活性

2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride (CAS Number: 91374-25-3) is a chemical compound that is primarily recognized as an impurity of the antiparkinsonian drug Ropinirole. The compound's structure includes a dipropylamino group and a nitrophenyl moiety, suggesting potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₄N₂O₄Cl

- Molecular Weight : 344.83 g/mol

- IUPAC Name : 2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid; hydrochloride

- SMILES : Cl.CCCN(CCC)CCc1cccc(c1CC(=O)O)N+[O-]

The biological activity of this compound can be attributed to its structural similarities with dopaminergic agents. It is hypothesized that the compound may interact with dopamine receptors, particularly D2 receptors, which are crucial in the treatment of Parkinson's disease. The presence of the nitro group may enhance its pharmacological profile by modulating receptor affinity or influencing metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds bearing similar structural features exhibit antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown significant antibacterial and antifungal activity against various pathogens. Although direct studies on this compound are lacking, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | C. albicans | 0.0048 |

| Compound C | S. aureus | 5.64 |

Case Studies

-

Case Study on Ropinirole Impurities :

A study investigated various impurities of Ropinirole, including this compound. The findings suggested that these impurities could influence the pharmacokinetics and efficacy of the primary drug, highlighting the need for careful monitoring during formulation processes. -

Antimicrobial Testing :

An experimental setup evaluated several nitro-substituted compounds for their antimicrobial efficacy. Results indicated that compounds similar in structure to this compound exhibited notable activity against both bacterial and fungal strains, suggesting potential therapeutic applications beyond their original intent .

特性

IUPAC Name |

2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWCGNYEZSMQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543083 | |

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-25-3 | |

| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。